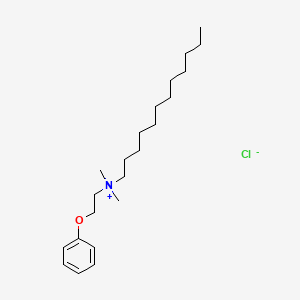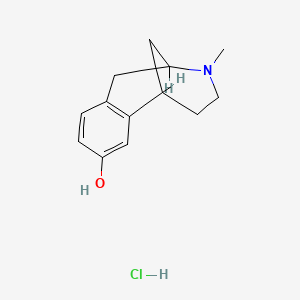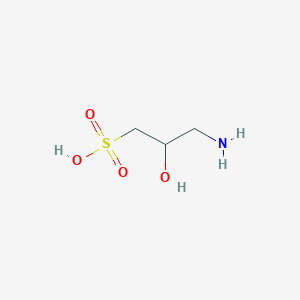
2-Ethoxyethyl 2-ethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized from 2-ethoxyethanol and 2-ethylbutanoic acid, resulting in a molecule with both an ethoxyethyl and an ethylbutanoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including 2-ethoxyethyl 2-ethylbutanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, the reaction would involve 2-ethylbutanoyl chloride and 2-ethoxyethanol under acidic conditions .
Industrial Production Methods
Industrial production of esters often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. This method is preferred for its simplicity and efficiency in producing large quantities of esters .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl 2-ethylbutanoate, like other esters, can undergo several types of chemical reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sulfuric acid or sodium methoxide are used to facilitate the reaction.
Major Products
Hydrolysis: 2-ethylbutanoic acid and 2-ethoxyethanol.
Reduction: Primary alcohols corresponding to the ester.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl 2-ethylbutanoate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl 2-ethylbutanoate involves its interaction with enzymes and other molecular targets in biological systems. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with similar properties but different molecular structure.
Methyl butanoate: Similar ester but with a methyl group instead of an ethoxyethyl group.
Propyl ethanoate: Another ester with a different alkyl group.
Uniqueness
2-Ethoxyethyl 2-ethylbutanoate is unique due to its specific combination of ethoxyethyl and ethylbutanoate groups, which confer distinct chemical and physical properties compared to other esters .
Eigenschaften
CAS-Nummer |
6955-04-0 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-ethylbutanoate |
InChI |
InChI=1S/C10H20O3/c1-4-9(5-2)10(11)13-8-7-12-6-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
MWWQEDRZNIZESG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)OCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
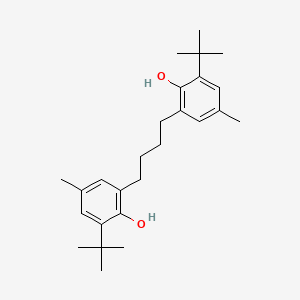
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
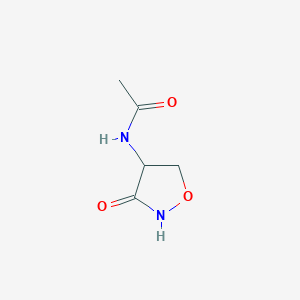
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
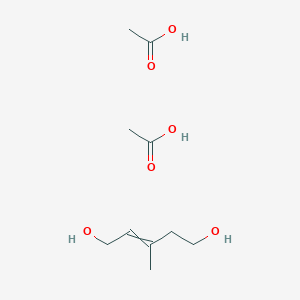
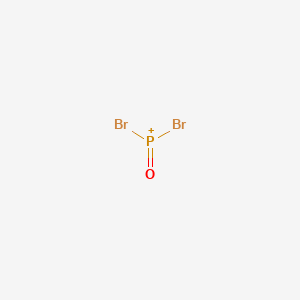
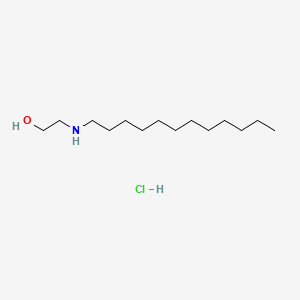
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
